

CZY43: A Novel Investigational Inhibitor of the HER Protein Family

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Compound of Interest

Compound Name: CZY43

Cat. No.: B15610399

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Introduction

The Human Epidermal Growth Factor Receptor (HER) family of receptor tyrosine kinases plays a crucial role in cell growth, proliferation, and differentiation. This family consists of four members: HER1 (EGFR), HER2, HER3, and HER4. Dysregulation of HER family signaling, particularly through overexpression or mutation, is a well-established driver of tumorigenesis in various cancers, including breast, lung, and gastric cancers.

CZY43 is a novel, potent, and selective small molecule inhibitor designed to target the kinase activity of the HER protein family. This document provides a comprehensive overview of the preclinical data and methodologies used to characterize the interaction of **CZY43** with HER family members.

Quantitative Analysis of CZY43-HER Interaction

The inhibitory activity and binding affinity of **CZY43** against key members of the HER family were assessed using a variety of in vitro assays. The results are summarized below.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC₅₀) of **CZY43** against the kinase domains of HER1, HER2, and HER4 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Target	CZY43 IC ₅₀ (nM)	Assay Conditions
HER1 (EGFR)	15.2 ± 2.1	10 μM ATP, 37°C, 1 hr
HER2	1.8 ± 0.4	10 μM ATP, 37°C, 1 hr
HER4	89.7 ± 9.5	10 μM ATP, 37°C, 1 hr

Table 1: In vitro kinase inhibition of HER family members by CZY43.

Cell-Based Proliferation Inhibition

The potency of **CZY43** in a cellular context was evaluated by measuring its effect on the proliferation of cancer cell lines with known HER family alterations. The half-maximal effective concentration (EC₅₀) was determined after 72 hours of continuous exposure.

Cell Line	Relevant Genotype	CZY43 EC ₅₀ (nM)
BT-474	HER2 Amplified	5.6 ± 1.1
SK-BR-3	HER2 Amplified	8.2 ± 1.5
A549	Wild-Type	> 10,000

Table 2: Anti-proliferative activity of CZY43 in human cancer cell lines.

Binding Affinity and Kinetics

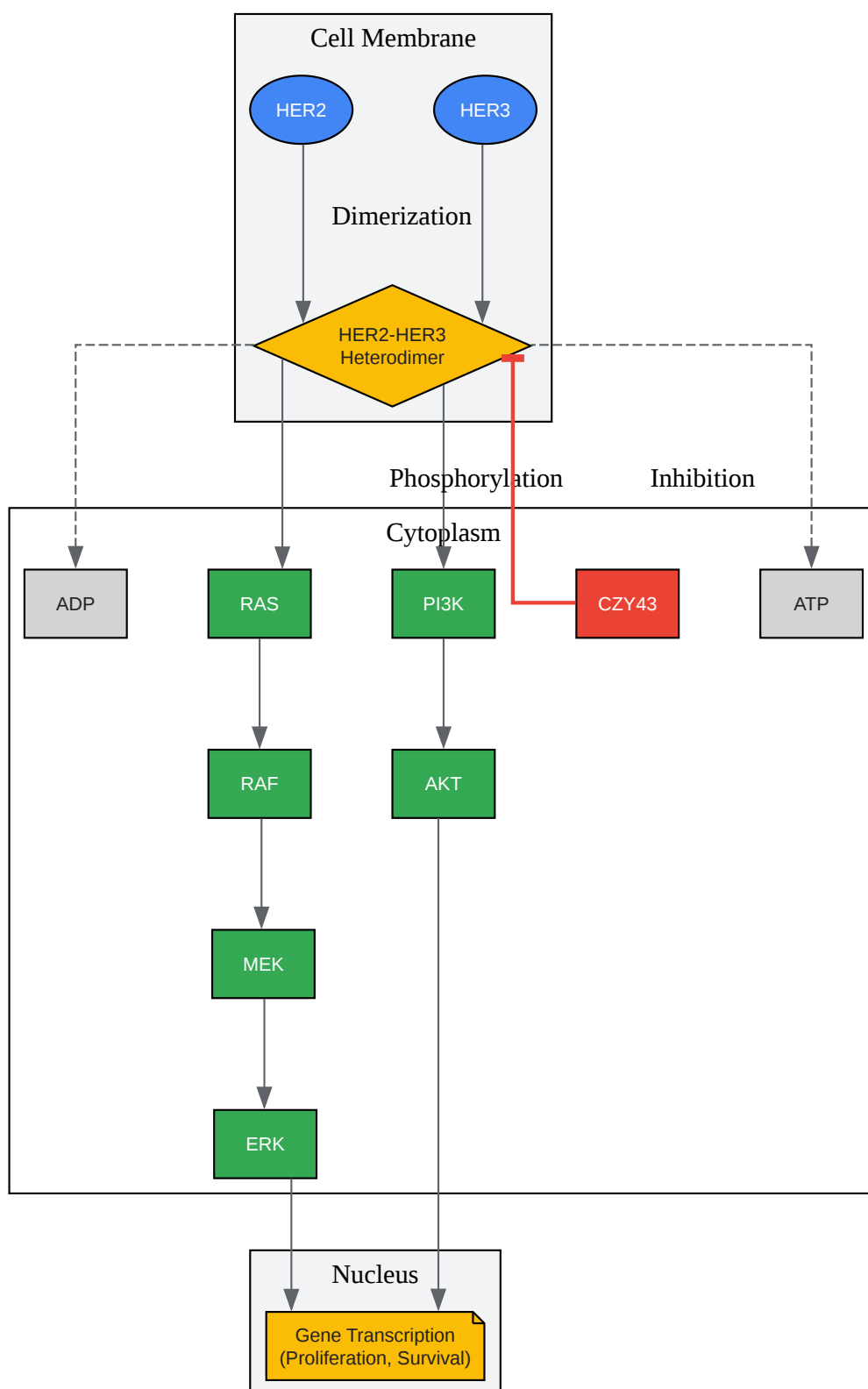
Surface Plasmon Resonance (SPR) was employed to determine the binding kinetics of **CZY43** to the purified HER2 kinase domain.

Parameter	Value
Association Rate (ka)	$1.2 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$
Dissociation Rate (kd)	$2.5 \times 10^{-4} \text{ s}^{-1}$
Equilibrium Dissociation Constant (KD)	2.1 nM

Table 3: Binding kinetics of CZY43 with the HER2 kinase domain.

Signaling Pathways and Mechanism of Action

CZY43 exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by HER family receptors. The following diagram illustrates the canonical HER2 signaling pathway and the point of intervention for **CZY43**.



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Caption: HER2 signaling pathway and **CZY43**'s mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

TR-FRET Kinase Assay

This assay quantifies the phosphorylation of a substrate peptide by the target kinase.

- Reagents: Recombinant human HER1, HER2, and HER4 kinase domains; ULIGHT™-poly-GT peptide substrate; Europium-labeled anti-phosphotyrosine antibody; ATP; **CZY43** serial dilutions.
- Procedure:
 1. Add 5 µL of kinase solution to a 384-well plate.
 2. Add 5 µL of **CZY43** serial dilutions (in DMSO, then diluted in assay buffer) to the wells.
 3. Incubate for 15 minutes at room temperature.
 4. Initiate the reaction by adding 5 µL of a mixture containing ATP and ULIGHT™-poly-GT substrate.
 5. Incubate for 60 minutes at 37°C.
 6. Stop the reaction by adding 5 µL of EDTA solution containing the Europium-labeled antibody.
 7. Incubate for 60 minutes at room temperature.
 8. Read the plate on a TR-FRET-compatible reader (excitation at 320 nm, emission at 615 nm and 665 nm).
- Data Analysis: The TR-FRET signal ratio (665 nm / 615 nm) is calculated and plotted against the logarithm of **CZY43** concentration. The IC50 value is determined using a four-parameter logistic fit.

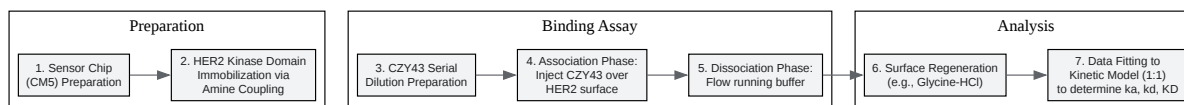
Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability as a function of ATP content.

- Cell Seeding: Seed BT-474 and SK-BR-3 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of **CZY43** for 72 hours.
- Lysis and Signal Generation:
 1. Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
 2. Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
 3. Mix on an orbital shaker for 2 minutes to induce cell lysis.
 4. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Record luminescence using a plate reader.
- Data Analysis: Normalize the data to vehicle-treated controls and plot against the logarithm of **CZY43** concentration to determine the EC50 value.

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics between **CZY43** and the HER2 kinase domain.



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Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

- **Immobilization:** Purified recombinant HER2 kinase domain is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
- **Analyte Injection:** Serial dilutions of **CZY43** (e.g., 0.1 nM to 100 nM) in running buffer are injected over the sensor surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).
- **Regeneration:** The sensor surface is regenerated between cycles using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).
- **Data Analysis:** The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to derive the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

Conclusion

The illustrative data presented in this guide characterize **CZY43** as a potent and selective inhibitor of the HER protein family, with a particularly high affinity for HER2. The compound effectively inhibits HER2 kinase activity, leading to a significant reduction in the proliferation of HER2-amplified cancer cells. The detailed protocols provided herein establish a robust framework for the continued investigation and characterization of novel HER family inhibitors. Further studies will focus on in vivo efficacy and safety profiling to determine the clinical translational potential of **CZY43**.

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